molecular formula C5H7NOS2 B6235050 [2-(methylsulfanyl)-1,3-thiazol-5-yl]methanol CAS No. 1782506-90-4

[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanol

Cat. No.: B6235050
CAS No.: 1782506-90-4
M. Wt: 161.2
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Description

[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanol is a compound that belongs to the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

The synthesis of [2-(methylsulfanyl)-1,3-thiazol-5-yl]methanol typically involves the reaction of thiazole derivatives with methylsulfanyl groups. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as ammonium acetate . Industrial production methods may involve more efficient and scalable processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(methylsulfanyl)-1,3-thiazol-5-yl]methanol involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes or receptors, leading to altered biochemical pathways. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes and ultimately causing cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanol can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other thiazole derivatives. Its methylsulfanyl group enhances its lipophilicity and may influence its biological activity and pharmacokinetic properties .

Properties

CAS No.

1782506-90-4

Molecular Formula

C5H7NOS2

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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